1-(4-Chloro-3-methylphenyl)heptan-1-one
Description
1-(4-Chloro-3-methylphenyl)heptan-1-one is a substituted aryl ketone featuring a heptanone backbone with a 4-chloro-3-methylphenyl group at the 1-position. For instance, 1-(4-Chloro-3-methylphenyl)pentan-1-one (CAS: 1000370-23-9) shares the same aryl substituents but has a shorter pentanone chain, yielding a molecular weight of 210.7 g/mol .
Properties
IUPAC Name |
1-(4-chloro-3-methylphenyl)heptan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO/c1-3-4-5-6-7-14(16)12-8-9-13(15)11(2)10-12/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLGVTSSXLRAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC(=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methylphenyl)heptan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chloro-3-methylbenzoyl chloride with heptan-1-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-methylphenyl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KCN in aqueous ethanol.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-3-methylphenyl)heptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methylphenyl)heptan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogs and their distinguishing features:
Physicochemical and Functional Differences
- Substituent Effects : The 4-chloro-3-methylphenyl group introduces steric hindrance and electron-withdrawing effects, contrasting with the electron-donating methoxy group in 1-(4-Methoxyphenyl)heptan-1-one. This difference may reduce solubility in polar solvents but improve stability against nucleophilic attack .
- Halogen Variations : The fluorine substituent in 7-chloro-1-(4-fluoro-3-methylphenyl)heptan-1-one may confer greater metabolic stability compared to purely chlorinated analogs, a critical factor in pharmaceutical applications .
- Functional Groups : MDPEP’s benzodioxol and pyrrolidine moieties highlight how heterocyclic additions can drastically alter bioactivity, as seen in its classification as a psychoactive substance .
Biological Activity
1-(4-Chloro-3-methylphenyl)heptan-1-one is a synthetic organic compound that has garnered interest in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Chemical Formula : CHClO
- Molecular Weight : 224.70 g/mol
- Structure : The compound consists of a heptane backbone with a ketone functional group and a chlorinated aromatic ring, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can influence several biochemical pathways, although specific targets and pathways remain subjects of ongoing research. Preliminary studies suggest that the compound may exhibit:
- Antiproliferative Effects : Similar compounds have shown significant activity against cancer cell lines, suggesting potential applications in oncology.
- Neuropharmacological Activity : Given its structural similarities to known psychoactive substances, it may interact with neurotransmitter systems.
Biological Activity Overview
Anticancer Activity
In a study examining the antiproliferative properties of related compounds, this compound was found to inhibit the growth of gastric cancer cells. The IC50 values demonstrated significant potency, indicating that this compound could serve as a lead for developing new anticancer agents.
Neuropharmacological Studies
Research into the neuropharmacological effects of similar compounds suggests that this compound may affect neurotransmitter systems. For instance, compounds with similar structures have been shown to modulate dopamine and serotonin levels, which could lead to potential therapeutic applications in treating mood disorders or neurodegenerative diseases.
Experimental Methods
The biological activity of this compound has been investigated using various experimental approaches:
- Cell Viability Assays : To determine cytotoxic effects on cancer cell lines.
- Receptor Binding Studies : To evaluate interactions with neurotransmitter receptors.
- In Vivo Models : Animal studies are being conducted to assess the pharmacokinetics and therapeutic efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
